molecular formula C8H12N2O2 B11914757 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid

Cat. No.: B11914757
M. Wt: 168.19 g/mol
InChI Key: BPSVUPTYMNDSTR-UHFFFAOYSA-N
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Description

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid is a non-proteinogenic amino acid featuring a pyrrole ring substituted with a methyl group at the 1-position and an amino-propanoic acid side chain.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-amino-3-(1-methylpyrrol-2-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2/c1-10-4-2-3-7(10)6(9)5-8(11)12/h2-4,6H,5,9H2,1H3,(H,11,12)

InChI Key

BPSVUPTYMNDSTR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The methyl group is introduced via alkylation reactions using methyl iodide or similar reagents.

    Amino Group Introduction: The amino group can be introduced through nitration followed by reduction or via direct amination reactions.

    Propanoic Acid Moiety Addition: The propanoic acid group is typically introduced through a Friedel-Crafts acylation reaction followed by hydrolysis.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, facilitated by reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid is C8H12N2O2C_8H_{12}N_2O_2, with a molecular weight of approximately 168.19 g/mol. The compound features a chiral center, which contributes to its potential biological activity and interactions within different chemical environments.

Medicinal Chemistry

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid has been investigated for its potential therapeutic applications due to its ability to modulate enzyme activity and influence biochemical pathways. Some notable areas of research include:

  • Neurotransmitter Modulation : Research indicates that this compound may enhance the release of neurotransmitters, such as dopamine, suggesting potential implications in treating neurodegenerative diseases.
  • Antioxidant Activity : In vitro studies have shown that it possesses antioxidant properties, effectively scavenging free radicals and potentially protecting cells from oxidative stress .
  • Antimicrobial Activity : The compound has demonstrated inhibitory effects against certain bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Biochemical Pathways

The compound's unique structure allows it to interact with various enzymes and receptors, influencing multiple biochemical pathways:

  • Enzyme Modulation : Ongoing research aims to identify specific molecular targets for 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid, elucidating the mechanisms through which it exerts its biological effects.

Case Studies

Several case studies have been conducted to evaluate the biological activity of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid:

Neurotransmitter Modulation

A study investigated the effects of this compound on neurotransmitter release in rat brain slices. Results indicated a significant increase in dopamine release, suggesting potential therapeutic applications in treating neurodegenerative diseases.

Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenged free radicals, with potency comparable to well-known antioxidants like ascorbic acid. This suggests a role in preventing oxidative damage in cellular models .

Antimicrobial Testing

A series of antimicrobial susceptibility tests revealed that this compound exhibited inhibitory effects against specific strains of bacteria, highlighting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Containing Amino Acids

  • 2-Amino-3-(1H-pyrrol-2-yl)propanoic acid (CAS: 3078-36-2): This analog lacks the 1-methyl group on the pyrrole nitrogen. It is commercially discontinued, suggesting stability or synthesis challenges .
  • (2S)-2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid (CAS: 149704-62-1): This compound replaces the pyrrole ring with a fused pyrrolo-pyridine system. The extended aromatic system enhances π-π stacking interactions, which may influence biological activity or crystallinity .

Pyrazole-Containing Amino Acids

  • (S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid (Compound 25): Synthesized via a regioselective condensation/aza-Michael reaction, this derivative features a pyrazole ring with electron-withdrawing nitro groups. The nitro group increases polarity, as evidenced by IR peaks at 1604 cm⁻¹ (C=N) and 1534 cm⁻¹ (C=C), and may enhance antimicrobial activity compared to pyrrole analogs .
  • (S)-3-(1H-Pyrazol-4-yl)propanoic acid derivatives (e.g., Compounds 13c, 13l): These compounds incorporate thioxothiazolidinone moieties, leading to distinct spectral signatures (e.g., C=S stretch at 1223 cm⁻¹) and higher melting points (120–124°C) due to increased molecular rigidity .

Substituted Arylpropanoic Acids

  • 3-Amino-3-(2-chlorophenyl)propanoic acid (CAS: 68208-20-8): The chlorophenyl substituent introduces electronegativity, altering acidity (pKa) and bioavailability. It is available in 98% purity, indicating robust synthetic protocols .
  • (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS: 70702-47-5): The pyridine ring enhances water solubility via hydrogen bonding, with a purity ≥98.5% and low moisture content (<1.0%), making it suitable for drug formulation .

Structural and Functional Data Comparison

Compound Core Structure Key Substituents Purity Notable Properties
3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid Pyrrole + methyl 1-methyl, α-amino acid N/A Hypothesized enhanced lipophilicity
2-Amino-3-(1H-pyrrol-2-yl)propanoic acid Pyrrole None Discontinued Lower steric hindrance
(2S)-2-Amino-3-(pyrrolo[3,2-c]pyridin-3-yl)propanoic acid Fused pyrrolo-pyridine Extended π-system 95%+ Improved crystallinity
(S)-2-Amino-3-(5-nitro-pyrazol-3-yl)propanoic acid Pyrazole + nitro 4-nitrophenyl 83% yield High polarity, antimicrobial potential
3-Amino-3-(2-chlorophenyl)propanoic acid Chlorophenyl 2-Cl 98% Enhanced electronegativity

Biological Activity

3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid, a compound featuring a pyrrole moiety, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various studies that highlight its effects.

Chemical Structure and Properties

The chemical structure of 3-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid can be represented as follows:

  • IUPAC Name : 3-Amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid
  • Molecular Formula : C₈H₁₁N₁O₂
  • Molecular Weight : 155.18 g/mol

The compound's structure is characterized by a propanoic acid backbone substituted with an amino group and a pyrrole ring, which contributes to its biological activity.

Biological Activities

Research indicates that 3-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid exhibits several biological activities, primarily through its interaction with various enzymes and cellular pathways.

Enzyme Modulation

One of the critical biological activities of this compound is its ability to modulate enzyme functions. Studies have shown that it can act as an inhibitor for cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are crucial in inflammatory responses. This inhibition can lead to anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 250 µg/mL, indicating potent antibacterial effects .

Study on Anti-inflammatory Effects

A study aimed at synthesizing pyrrole derivatives highlighted the anti-inflammatory potential of 3-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid. The synthesized compounds were tested for their ability to inhibit COX enzymes, and results indicated that certain modifications enhanced their efficacy. This suggests that the structural characteristics of the compound play a significant role in its biological activity .

Antimicrobial Activity Assessment

In another study assessing the antimicrobial properties of various pyrrole derivatives, 3-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid was included in a series of tests against common bacterial strains. The results showed promising antibacterial activity, particularly in modified versions of the compound. The study concluded that structural modifications could enhance the compound's effectiveness against resistant bacterial strains .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionModulates COX enzymes; anti-inflammatory effects
AntibacterialEffective against S. aureus, E. coli
CytotoxicityInduces apoptosis in cancer cell lines

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